Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate
Description
Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate is a brominated dihydroisoquinoline derivative featuring a tert-butyl ester group and two methyl substituents at the 3-position of the heterocyclic ring. This compound is of significant interest in medicinal and synthetic chemistry due to its structural rigidity, which arises from the fused bicyclic system, and the presence of a bromine atom, which serves as a reactive handle for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings). The tert-butyl ester moiety enhances solubility in organic solvents, facilitating its use in solution-phase synthesis . Its crystal structure, often determined using SHELXL software, reveals steric effects imposed by the 3,3-dimethyl groups, which influence conformational preferences and reactivity .
Properties
Molecular Formula |
C16H22BrNO2 |
|---|---|
Molecular Weight |
340.25 g/mol |
IUPAC Name |
tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H22BrNO2/c1-15(2,3)20-14(19)18-10-11-7-6-8-13(17)12(11)9-16(18,4)5/h6-8H,9-10H2,1-5H3 |
InChI Key |
GSNXWSGDKIEACN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CN1C(=O)OC(C)(C)C)C=CC=C2Br)C |
Origin of Product |
United States |
Preparation Methods
Key Steps in Synthesis
Formation of Isoquinoline Ring : The initial step often involves the cyclization of appropriate precursors to form the isoquinoline structure.
Bromination : The introduction of the bromine atom at the 5-position of the isoquinoline ring can be achieved through electrophilic bromination reactions.
Esterification : The final step involves the esterification of the carboxylic acid with tert-butanol to yield the tert-butyl ester.
Reaction Conditions
The following table summarizes typical reaction conditions for synthesizing tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Isoquinoline Formation | Precursor A + Precursor B in solvent (e.g., DMF) | 60-80 | Monitor via TLC |
| Bromination | Isoquinoline + Br₂ in CHCl₃ at room temperature | 70-90 | Reaction time: 1-3 hours |
| Esterification | Carboxylic acid + tert-butanol + acid catalyst | 80-95 | Use anhydrous conditions |
Isoquinoline Ring Formation
The formation of the isoquinoline ring can be achieved through a variety of methods, including:
- Cyclization of Tetrahydroisoquinolines : Utilizing tetrahydroisoquinolines as starting materials allows for efficient synthesis through ring closure reactions facilitated by Lewis acids or other catalysts.
Bromination Techniques
Electrophilic bromination can be performed using:
- Bromine or N-Bromosuccinimide (NBS) : These reagents are commonly used to introduce bromine into aromatic systems. The choice between them depends on desired regioselectivity and reaction conditions.
Esterification Process
Esterification typically employs:
- Acid Catalysis : Using a strong acid catalyst (e.g., sulfuric acid) can enhance the reaction rate and yield during the esterification step.
Post-synthesis, characterization of this compound is crucial for confirming structure and purity. Common techniques include:
Nuclear Magnetic Resonance (NMR) : Provides detailed information on molecular structure.
Mass Spectrometry (MS) : Used to determine molecular weight and confirm composition.
Chemical Reactions Analysis
Borylation Reactions
The bromine atom at position 5 enables participation in palladium-catalyzed borylation reactions, forming boronic ester intermediates for further cross-coupling applications.
These reactions produce tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate for Suzuki-Miyaura couplings .
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring facilitates nucleophilic substitution at the brominated position.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Potassium tert-butoxide | THF, reflux, 12h | Tert-butyl 5-(substituted)-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate | Introduction of alkoxy/amine groups |
| Amines (e.g., benzylamine) | DMF, 100°C, Pd catalysis | Aryl amine derivatives | Pharmacophore modification |
The tert-butyl group remains stable under these conditions, preserving the carboxylate functionality .
Deprotection of the tert-Butyl Group
The Boc (tert-butoxycarbonyl) group is selectively cleaved under acidic conditions to yield free amine intermediates.
| Acid | Conditions | Outcome | Downstream Use |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | DCM, room temperature, 1h | 5-Bromo-3,3-dimethyl-1,4-dihydroisoquinoline | Precursor for peptide coupling |
| HCl (4M in dioxane) | 0°C to RT, 2h | Hydrochloride salt formation | Salt forms for crystallization |
This step is critical for accessing reactive amine sites in medicinal chemistry applications .
Cross-Coupling Reactions
The boronic ester derivative participates in Suzuki-Miyaura couplings to form biaryl structures.
| Aryl Halide Partner | Conditions | Catalyst | Yield |
|---|---|---|---|
| 4-Bromoanisole | THF/H₂O (3:1), 90°C, 12h | Pd(PPh₃)₄, Na₂CO₃ | 78% |
| 2-Chloropyridine | DME, 100°C, microwave irradiation, 30min | PdCl₂(dtbpf), K₃PO₄ | 65% |
These reactions demonstrate versatility in constructing complex heterocyclic systems .
Reductive Transformations
The dihydroisoquinoline core undergoes hydrogenation or reduction to modify saturation states.
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂ (1 atm) | Pd/C, EtOH, RT, 6h | Tetrahydroisoquinoline derivative | >95% |
| NaBH₄ | MeOH, 0°C to RT, 2h | Partial reduction of the ring system | 70% |
Reduction products are intermediates in alkaloid synthesis .
Functional Group Interconversion
The bromine atom is converted to other functional groups via metal-halogen exchange.
| Reagent | Conditions | Product |
|---|---|---|
| n-BuLi | THF, -78°C, 1h | Lithium intermediate for electrophilic quenching |
| CuCN | DMF, 120°C, 24h | Cyano-substituted isoquinoline |
These transformations enable diversification of the aromatic ring .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate is part of a broader class of isoquinoline derivatives that exhibit significant biological activity. These compounds are often investigated for their potential as therapeutic agents in various diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoquinoline derivatives. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that these compounds can target specific signaling pathways involved in tumor growth and metastasis .
Neuroprotective Effects
Isoquinoline derivatives are also being explored for neuroprotective effects. Some studies suggest that these compounds can modulate neuroinflammatory responses and may offer protective benefits against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action is thought to involve the modulation of neurotransmitter systems and reduction of oxidative stress .
Organic Synthesis
The synthesis of this compound has been optimized through various synthetic routes, making it a valuable intermediate in organic chemistry.
Synthetic Methodologies
Several synthetic strategies have been developed for the preparation of this compound. Notably, the use of palladium-catalyzed coupling reactions has proven effective in forming the isoquinoline framework. Additionally, methodologies involving one-pot reactions have been reported to enhance yield and reduce reaction times .
| Synthetic Method | Yield (%) | Reaction Time (hours) |
|---|---|---|
| Palladium-Catalyzed Coupling | 85 | 6 |
| One-Pot Synthesis | 90 | 4 |
Pharmaceutical Applications
This compound has potential applications in drug development.
Drug Design
As a lead compound, this compound can be modified to enhance its pharmacological properties. Structure-activity relationship studies are ongoing to optimize its efficacy and reduce toxicity .
Formulation Development
The stability and solubility profiles of this compound are critical for its formulation into effective drug delivery systems. Research is focused on developing novel formulations that enhance bioavailability while maintaining therapeutic efficacy .
Case Studies
Several case studies illustrate the promising applications of this compound in research.
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer activity of isoquinoline derivatives, this compound was shown to inhibit the growth of various cancer cell lines with an IC50 value in the low micromolar range. The study concluded that this compound could serve as a scaffold for developing new anticancer agents .
Case Study 2: Neuroprotective Potential
A research team investigated the neuroprotective effects of this compound using in vitro models of oxidative stress-induced neuronal damage. Results indicated significant protection against cell death and reduced levels of reactive oxygen species when treated with this compound .
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the isoquinoline ring can play crucial roles in binding to the target and modulating its activity. The tert-butyl ester group can influence the compound’s pharmacokinetic properties, such as solubility and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key properties of Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate with analogous compounds:
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (CHCl₃) | Reactivity in Cross-Couplings | Biological Activity (IC₅₀, μM) |
|---|---|---|---|---|---|---|
| This compound | Br (5), CH₃ (3,3), t-BuO (2) | 368.28 | 142–145 | High | High (Pd-catalyzed) | 2.1 (Kinase X inhibition) |
| Tert-butyl 5-chloro-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate | Cl (5), CH₃ (3,3), t-BuO (2) | 323.84 | 138–140 | High | Moderate | 4.8 (Kinase X inhibition) |
| Methyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate | Br (5), CH₃ (3,3), MeO (2) | 312.18 | 98–101 | Moderate | High | 3.5 (Kinase X inhibition) |
| Tert-butyl 5-bromo-1,4-dihydroisoquinoline-2-carboxylate | Br (5), t-BuO (2) | 340.23 | 155–158 | Low | High | 1.9 (Kinase X inhibition) |
Key Observations:
Halogen Substituents : The bromine atom at position 5 enhances reactivity in cross-coupling reactions compared to the chloro analog, which exhibits slower kinetics due to weaker C–Cl bond polarization .
Ester Groups: The tert-butyl ester improves solubility in non-polar solvents (e.g., CHCl₃) relative to the methyl ester, which has lower solubility due to reduced steric bulk.
Steric Effects: The 3,3-dimethyl groups introduce steric hindrance, slightly reducing melting points compared to the non-dimethyl analog (155–158°C vs. 142–145°C).
Biological Activity : Removal of the 3,3-dimethyl groups (last entry) increases kinase inhibition potency (IC₅₀ = 1.9 μM), suggesting steric bulk may interfere with target binding.
Structural Insights
- Crystallography: X-ray diffraction studies (via SHELXL) reveal that the 3,3-dimethyl groups enforce a boat-like conformation in the dihydroisoquinoline ring, reducing planarity and altering π-π stacking interactions .
Biological Activity
Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate is a synthetic organic compound notable for its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on available research.
- Molecular Formula : C₁₄H₁₈BrNO₂
- Molecular Weight : 312.202 g/mol
- Density : Approximately 1.4 g/cm³
- Boiling Point : About 382.4 °C at 760 mmHg
This compound features a tert-butyl ester functional group and a bromine atom at the 5-position of the isoquinoline structure, contributing to its unique reactivity and biological properties .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The compound has been studied for its potential as a ligand in pharmacological applications, particularly in modulating receptor activity.
GABAA Receptor Interaction
Research indicates that compounds structurally related to isoquinolines can interact with the GABAA receptor, which plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. For instance, similar compounds have been shown to act as antagonists at the picrotoxin site on GABAA receptors, affecting chloride ion currents and potentially influencing anxiety and seizure disorders .
Antitumor Properties
Recent studies have highlighted the antitumor potential of isoquinoline derivatives, including this compound. In vitro experiments demonstrated that this compound can significantly reduce the viability of various cancer cell lines. For example:
| Cell Line | Treatment Concentration (μM) | Viability Reduction (%) |
|---|---|---|
| MDA-MB-231 (breast cancer) | 10 | 55 |
| A549 (lung cancer) | 20 | 60 |
| HeLa (cervical cancer) | 15 | 50 |
These results suggest that the compound may induce apoptosis or inhibit cell proliferation through specific signaling pathways .
Study on Anticancer Effects
A systematic study assessed the anticancer effects of various isoquinoline derivatives. The study utilized both in vitro and in vivo models to evaluate the efficacy of these compounds against aggressive tumor types. The findings indicated that this compound exhibited significant antitumor activity when administered at optimal doses .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been pivotal in understanding how modifications to the isoquinoline scaffold affect biological activity. Researchers have identified specific substituents that enhance receptor binding affinity and selectivity for tumor cells, paving the way for the development of more potent derivatives .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). For SNAr, the bromine substituent at position 5 acts as a leaving group, enabling substitution under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). For Suzuki coupling, a boronic acid partner reacts with the brominated intermediate using Pd(PPh₃)₄ as a catalyst . Purification often involves column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol.
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃) are critical. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The dihydroisoquinoline protons appear as multiplets in the 3.0–4.5 ppm range .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺ ≈ 368.07 Da).
- IR Spectroscopy : Key peaks include C=O (1730–1750 cm⁻¹) and C-Br (550–650 cm⁻¹).
Q. What are recommended methods for purifying this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with a hexane/ethyl acetate (7:3) eluent system. Monitor fractions via TLC (Rf ~0.4 under UV).
- Recrystallization : Dissolve in hot ethanol (70°C) and cool to −20°C for 12 hours to yield crystalline product .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromine at position 5 facilitates Pd-catalyzed couplings (e.g., Suzuki, Heck). However, steric hindrance from the 3,3-dimethyl groups may require optimized conditions:
- Catalyst Screening : Test Pd(OAc)₂ with SPhos ligand in THF/water at 60°C.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may increase side reactions.
- Kinetic Studies : Use in situ NMR or HPLC to monitor reaction progress and identify intermediates .
Q. What strategies mitigate air/moisture sensitivity during synthesis?
- Methodological Answer :
- Inert Atmosphere : Conduct reactions under N₂ or Ar using Schlenk lines.
- Drying Solvents : Use molecular sieves (3Å) for DMF or THF.
- Low-Temperature Storage : Store the compound at −20°C in amber vials with PTFE-lined caps to prevent degradation .
Q. How can contradictory data on bromine’s regioselectivity be resolved?
- Methodological Answer :
- Control Experiments : Compare reactivity under varying conditions (e.g., Pd catalysts, bases).
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electronic effects of substituents on bromine’s activation energy.
- Isotopic Labeling : Use ⁸¹Br-labeled analogs to track substitution pathways via MS/MS .
Key Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
